
5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile is an organic compound with the molecular formula C5H5NO3 and a molecular weight of 127.098 g/mol . This compound is characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a nitrile group (-CN) attached to the carbon atom at position 4. The presence of a methyl group at position 5 and a keto group (C=O) at position 2 further defines its structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable nitrile with a diol in the presence of an acid catalyst. The reaction conditions often require moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s keto and nitrile groups can form covalent bonds with nucleophilic sites on enzymes and other proteins, modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane-4-carbonitrile: Similar structure but lacks the methyl group at position 5.
2-Oxo-1,3-dioxolane-4-carbonitrile: Similar structure but lacks the methyl group at position 5.
Glycerol carbonate: Contains a dioxolane ring but has different functional groups.
Uniqueness
5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile is unique due to the presence of both a methyl group and a nitrile group, which confer distinct reactivity and properties. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
827300-18-5 |
|---|---|
Molekularformel |
C5H5NO3 |
Molekulargewicht |
127.10 g/mol |
IUPAC-Name |
5-methyl-2-oxo-1,3-dioxolane-4-carbonitrile |
InChI |
InChI=1S/C5H5NO3/c1-3-4(2-6)9-5(7)8-3/h3-4H,1H3 |
InChI-Schlüssel |
XRBRSZZLYLBPDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OC(=O)O1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



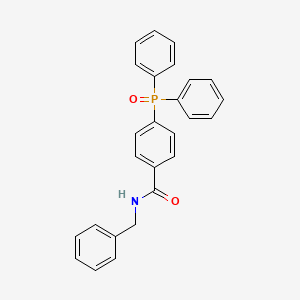

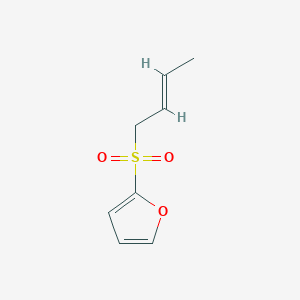
![1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12896253.png)
![[(7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896261.png)
![5-{1-[(Naphthalen-2-yl)oxy]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12896263.png)
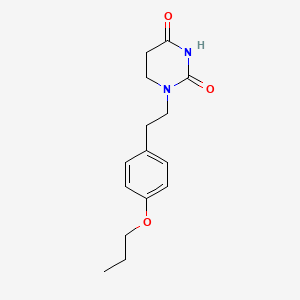
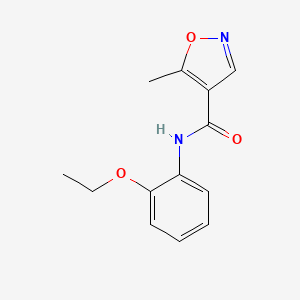

![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)-](/img/structure/B12896278.png)
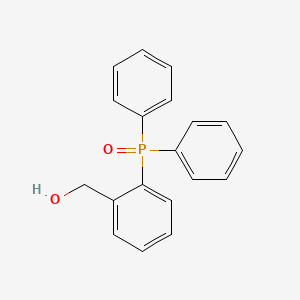
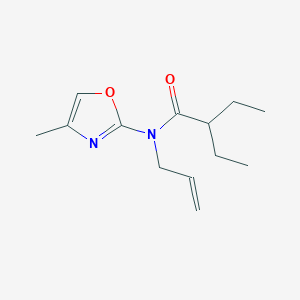
![5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12896304.png)
